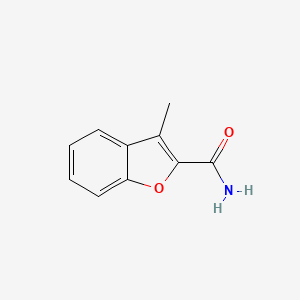

3-Methylbenzofuran-2-carboxamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-methyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-5H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLAVIVIBFRHAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methylbenzofuran 2 Carboxamide and Its Derivatives

Precursor Synthesis and Isolation of 3-Methylbenzofuran-2-carboxylic Acid

The cornerstone for the synthesis of 3-methylbenzofuran-2-carboxamide is the availability of its corresponding carboxylic acid precursor. This intermediate can be prepared through several synthetic routes, including conventional multi-step pathways and derivatization from readily available coumarin scaffolds.

Conventional Synthetic Pathways to 3-Methylbenzofuran-2-carboxylic Acid

Conventional methods for the synthesis of substituted 3-methylbenzofuran-2-carboxylic acids can involve multi-step reaction sequences. For instance, the synthesis of 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid has been reported through a multi-step process, yielding a white powder with a melting point of 212–214 °C nih.gov. While specific details of a general conventional pathway for the parent 3-methylbenzofuran-2-carboxylic acid are not extensively detailed in the provided search results, the synthesis of its derivatives highlights the tailored approaches often required in organic synthesis to achieve specific substitution patterns on the benzofuran (B130515) ring. These routes often build the heterocyclic system from appropriately substituted phenols and ketones, followed by cyclization and functional group manipulations to install the desired carboxylic acid at the 2-position.

Derivatization from Coumarin Scaffolds

A well-established and efficient method for the synthesis of benzofuran-2-carboxylic acids involves the Perkin rearrangement of 3-halocoumarins nih.govnih.gov. This reaction, first reported by W. H. Perkin in 1870, proceeds via a coumarin-benzofuran ring contraction nih.gov. The mechanism involves an initial base-catalyzed fission of the lactone ring of the 3-halocoumarin. The resulting phenoxide anion then undergoes an intramolecular nucleophilic attack on the vinyl halide, leading to the formation of the benzofuran ring and the desired 2-carboxylic acid functionality nih.govnih.gov.

This rearrangement is typically carried out by refluxing the 3-bromocoumarin with a base such as sodium hydroxide in ethanol or methanol for approximately 3 hours, often resulting in quantitative yields of the corresponding benzofuran-2-carboxylic acid nih.gov. The requisite 3-bromocoumarins can be prepared from the corresponding coumarins via regioselective bromination using N-bromosuccinimide (NBS) nih.gov.

Amidation Strategies for this compound Formation

Once the 3-methylbenzofuran-2-carboxylic acid precursor is obtained, the formation of the carboxamide is typically achieved through standard amidation reactions. These methods can range from direct coupling reactions to more complex multi-step syntheses for the preparation of elaborate analogues.

Direct Condensation Reactions (e.g., DCC/DMAP mediated)

A common and effective method for the formation of amides from carboxylic acids and amines is through the use of coupling agents. One such widely used combination is N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). This method facilitates the direct condensation of the carboxylic acid with an amine at room temperature.

For example, 3-Methyl-N-phenylbenzofuran-2-carboxamide can be synthesized by reacting 3-methylbenzofuran-2-carboxylic acid with aniline in dichloromethane, using DCC as the coupling agent and DMAP as a catalyst nih.gov. The reaction proceeds by the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond. The byproduct of this reaction is N,N'-dicyclohexylurea, which is insoluble in most organic solvents and can be removed by filtration. This reaction typically provides good yields, with the crude product often purified by recrystallization nih.gov.

| Reactants | Reagents | Solvent | Reaction Time | Product | Yield |

| 3-Methylbenzofuran-2-carboxylic acid, Aniline | DCC, DMAP | Dichloromethane | 23 hours | 3-Methyl-N-phenylbenzofuran-2-carboxamide | 63% nih.gov |

Multi-step Organic Synthesis for Complex Analogues

The synthesis of more complex analogues of this compound often requires multi-step synthetic sequences. These routes allow for the introduction of diverse functionalities and structural motifs. For instance, a series of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid have been synthesized by coupling with various aryl sulfonamide piperazines, aryl hydrazides, and aryl hydrazines researchgate.net.

An example of a multi-step approach involves the initial preparation of 3-methylbenzofuran-2-carbohydrazide from ethyl 3-methylbenzofuran-2-carboxylate via nucleophilic substitution with hydrazine hydrate nih.gov. This carbohydrazide (B1668358) can then serve as a key intermediate for further elaboration. For example, it can undergo nucleophilic addition-elimination reactions with aldehydes and ketones to form aldohydrazones and ketohydrazones, respectively nih.gov. These multi-step strategies provide access to a wide array of complex analogues with potential applications in drug discovery.

Advanced and Expedited Synthetic Approaches

In recent years, efforts have been made to develop more efficient and rapid methods for the synthesis of benzofuran derivatives. These advanced approaches often utilize modern synthetic techniques to reduce reaction times and improve yields.

One such expedited method is the use of microwave-assisted synthesis. The Perkin rearrangement of 3-bromocoumarins to benzofuran-2-carboxylic acids, which traditionally requires several hours of reflux, can be significantly accelerated using microwave irradiation. For example, the conversion of 3-bromo-4-methyl-6,7-dimethoxycoumarin to 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid was achieved in 99% yield in just 5 minutes at 79°C under 300W or 400W of microwave power nih.gov. This represents a substantial improvement over the conventional 3-hour reflux time nih.gov.

Another advanced strategy involves a modular approach combining C–H arylation and transamidation chemistry to access a diverse range of C3-substituted benzofuran-2-carboxamides mdpi.comnih.gov. This method utilizes an 8-aminoquinoline directing group to facilitate palladium-catalyzed C–H arylation at the C3 position of the benzofuran scaffold. The directing group can then be cleaved and the amide can be diversified in a one-pot, two-step transamidation procedure mdpi.comnih.gov. This highly efficient and modular strategy allows for the rapid generation of a library of structurally diverse benzofuran derivatives from a simple precursor in only three synthetic steps mdpi.comnih.gov.

| Method | Key Features | Advantages |

| Microwave-Assisted Perkin Rearrangement | Use of microwave irradiation to accelerate the reaction. | Drastically reduced reaction times (minutes vs. hours), high yields nih.govnih.gov. |

| C–H Arylation and Transamidation | Modular approach using a directing group for C3-functionalization followed by amide diversification. | High efficiency, access to a wide range of structurally diverse derivatives in a few steps mdpi.comnih.gov. |

Microwave-Assisted Synthesis of Benzofuran-2-carboxamide Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. For benzofuran derivatives, this technology has been particularly effective. For instance, the Perkin rearrangement, which converts 3-halocoumarins into benzofuran-2-carboxylic acids—key precursors for carboxamides—can be significantly expedited. nih.gov Traditional methods require approximately 3 hours for this transformation, whereas microwave-assisted protocols can achieve the synthesis in just 5 minutes with very high yields. nih.gov

In a typical microwave-assisted Perkin rearrangement, a 3-bromocoumarin is treated with sodium hydroxide in ethanol. Optimization studies have shown that irradiating the reaction mixture at 300W for 5 minutes at 79°C provides near-quantitative yields of the corresponding benzofuran-2-carboxylic acid. nih.gov This expedited synthesis of the carboxylic acid precursor is crucial for the subsequent efficient production of carboxamide derivatives. nih.gov

Furthermore, microwave irradiation has been successfully applied to the synthesis of various heterocyclic compounds, including 2-formimidate-3-carbonitrile derivatives, reducing reaction times from hours to minutes compared to conventional solvothermal methods. mdpi.com This demonstrates the broad applicability of microwave technology in accelerating the synthesis of complex organic molecules, including derivatives of benzofuran-2-carboxamide. mdpi.comscilit.com

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | ~ 3 hours | 5 minutes |

| Optimized Power | Not Applicable | 300W |

| Yield | Variable | Very high (e.g., 99%) |

Parallel Synthesis Techniques for Compound Libraries

The demand for large collections of structurally diverse molecules for high-throughput screening has driven the development of parallel synthesis techniques. These methods allow for the rapid generation of compound libraries based on a common scaffold, such as benzofuran. mdpi.com Efficient protocols have been established for preparing libraries of 3-carboxy-2-aryl benzofuran and its dihydro counterpart, utilizing commercially available building blocks like salicylaldehydes, aryl boronic acids, and various amines. acs.org

A key strategy involves a modular approach where the benzofuran core is constructed and then diversified. For example, a library of benzofuran-2-carboxamides can be generated by applying a series of amide coupling reactions to a common set of benzofuran-2-carboxylic acid intermediates. acs.org The combination of microwave-assisted synthesis with parallel synthesis workflows further accelerates the creation of these libraries. scilit.com This approach is highly attractive for generating collections of benzofuran derivatives for small molecule screening campaigns aimed at identifying new drug candidates. mdpi.comnih.gov

Catalytic Strategies (e.g., Palladium Catalysis, Rhodium Catalysis)

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing efficient and selective methods for forming key chemical bonds. Both palladium and rhodium catalysts have been extensively used in the synthesis of benzofuran derivatives.

Palladium Catalysis: Palladium catalysts are particularly effective for C-H arylation reactions, allowing for the direct introduction of aryl groups onto the benzofuran scaffold. mdpi.commdpi.com For instance, the reaction of benzofurans with triarylantimony difluorides using a Pd(OAc)₂ catalyst regioselectively yields 2-arylbenzofurans. mdpi.com Another powerful application is the Tsuji-Trost-type reaction, where palladium catalysts facilitate the nucleophilic substitution of benzofuran-2-ylmethyl acetates with a variety of nitrogen, sulfur, oxygen, and carbon nucleophiles. nih.govrsc.org The choice of ligand is crucial for the success of these reactions, with dppf being effective for nitrogen nucleophiles and XPhos for others. nih.gov These methods provide direct access to 2-substituted benzofurans, which can be precursors to carboxamide derivatives. rsc.org

Rhodium Catalysis: Rhodium catalysts have also proven valuable in constructing the benzofuran core and its derivatives. Cationic rhodium(I) complexes can catalyze [2 + 2 + 2] cycloadditions of phenol-linked 1,6-diynes with alkynes, offering a flexible route to fused benzofuran systems under mild conditions. nih.govacs.org Rhodium carbenoids, generated from diazo compounds or N-sulfonyl-1,2,3-triazoles, can undergo intramolecular C-H insertion reactions to form dihydrobenzofurans, which can then be dehydrogenated to benzofurans using a palladium catalyst in a one-pot procedure. rsc.org These catalytic strategies highlight the power of transition metals to enable complex bond formations efficiently. nih.govelsevier.com

Directed C–H Functionalization Methods (e.g., 8-Aminoquinoline Directed Arylations)

To control the regioselectivity of C-H functionalization, chemists often employ directing groups. The 8-aminoquinoline (8-AQ) group is a highly effective bidentate directing group for palladium-catalyzed C-H arylation reactions. mdpi.comnih.gov This strategy has been successfully applied to the synthesis of C3-substituted benzofuran-2-carboxamides. mdpi.com

The process begins with the installation of the 8-AQ auxiliary onto benzofuran-2-carboxylic acid. chemrxiv.orgsemanticscholar.org The resulting N-(quinolin-8-yl)benzofuran-2-carboxamide then serves as a substrate for Pd-catalyzed C-H arylation. mdpi.com The palladium catalyst coordinates to the nitrogen atoms of the 8-AQ group, directing the C-H activation specifically to the C3 position of the benzofuran ring. mdpi.com This allows for the installation of a wide range of aryl and heteroaryl substituents at this position with high efficiency. mdpi.comnih.gov The reaction typically proceeds via a Pd(II)/Pd(IV) catalytic cycle. mdpi.com This method provides a powerful and modular route to densely functionalized benzofuran scaffolds. nih.gov

| Component | Reagent/Condition |

|---|---|

| Substrate | N-(quinolin-8-yl)benzofuran-2-carboxamide |

| Catalyst | Pd(OAc)₂ (5-10 mol%) |

| Aryl Source | (Hetero)aryl iodide (3.0 equiv.) |

| Additives | AgOAc (1.5 equiv.), NaOAc (1.0 equiv.) |

| Solvent | CPME (Cyclopentyl methyl ether) |

| Temperature | 110 °C |

Transamidation Protocols for Scaffold Diversification

A significant advantage of the 8-aminoquinoline directed C-H functionalization strategy is that the directing group can be subsequently removed and replaced with a variety of other amine nucleophiles through a transamidation protocol. mdpi.comdiva-portal.org This allows for extensive diversification of the benzofuran-2-carboxamide scaffold in the final steps of the synthesis. chemrxiv.org

The transamidation is typically achieved in a highly efficient one-pot, two-step procedure. mdpi.comnih.gov

Boc Activation: The C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamide is first treated with di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP). This activates the amide, forming an intermediate N-acyl-Boc-carbamate. mdpi.comchemrxiv.org

Aminolysis: The activated intermediate is then reacted with a primary or secondary amine. This aminolysis step proceeds efficiently at mild temperatures (e.g., 60 °C) without the need for any additional catalyst, yielding the desired final benzofuran-2-carboxamide product and releasing the 8-AQ auxiliary. mdpi.comchemrxiv.org

This combination of directed C-H arylation followed by a one-pot transamidation provides a short, modular, and highly efficient synthetic route to a diverse set of C3-substituted benzofuran-2-carboxamide derivatives from a simple benzofuran precursor. mdpi.comnih.gov

Characterization Techniques for Synthesized Compounds

The structural elucidation and confirmation of synthesized compounds like this compound and its derivatives rely on a suite of standard spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. They provide information on the chemical environment of protons and carbons, their connectivity, and the stereochemistry of the compound. researchgate.net

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of specific functional groups, such as the amide C=O (carbonyl) and N-H stretches, which are characteristic of the carboxamide moiety. researchgate.net

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry. researchgate.net

Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which is used to confirm the empirical formula of the synthesized compound.

These techniques, used in combination, allow for the comprehensive characterization and confirmation of the identity and purity of the synthesized this compound derivatives. researchgate.net

Structure Activity Relationship Sar Studies of 3 Methylbenzofuran 2 Carboxamide Derivatives

Influence of Substituents on the Benzene (B151609) Ring of the Benzofuran (B130515) Moiety

The nature and position of substituents on the benzene ring of the benzofuran core play a pivotal role in modulating the biological activity of 3-methylbenzofuran-2-carboxamide derivatives. The introduction of different functional groups can significantly impact the compound's electronic properties, lipophilicity, and steric profile, which in turn affects its interaction with biological targets.

For instance, the presence of halogen atoms on the benzene ring is a common strategy to enhance cytotoxic properties. nih.gov This is attributed to their hydrophobic and electron-donating nature. nih.gov The position of the halogen substituent is critical, with studies indicating that a halogen at the para position of the N-phenyl ring often leads to maximum activity. nih.gov While the type of halogen (e.g., chlorine, bromine, fluorine) does not appear to significantly impact cytotoxicity, its placement is of great importance. mdpi.com

The addition of hydrophilic groups containing heteroatoms, such as piperidine, to the benzofuran ring has been shown to improve the physicochemical properties of the compounds. mdpi.com Furthermore, the introduction of a hydrogen bond donor, like a hydroxyl group at the C7 position, can contribute to the pharmacophore's interactions. mdpi.com In some cases, the presence of a methoxy (B1213986) substituent on the heterocyclic ring can be crucial for activity, as its absence, coupled with two halogen-substituted rings, has been found to be detrimental to cytotoxicity. nih.gov

Table 1: Influence of Benzene Ring Substituents on Anticancer Activity

| Compound ID | Benzene Ring Substituent | Observed Activity |

|---|---|---|

| Compound with p-halogen | Halogen at para-position | Enhanced cytotoxic properties nih.gov |

| Compound with piperidine | Piperidine | Improved physicochemical properties mdpi.com |

| Compound with C7-hydroxyl | Hydroxyl at C7 | Contributes to pharmacophoric interactions mdpi.com |

| Compound without methoxy | Lack of methoxy group | Detrimental to activity in some cases nih.gov |

Effects of Modifications at the 2-Carboxamide (B11827560) Nitrogen (N-alkylation, N-arylation)

Modifications at the 2-carboxamide nitrogen, through N-alkylation and N-arylation, have proven to be a fruitful strategy for enhancing the biological activity of this compound derivatives. These changes directly influence the compound's ability to interact with its biological targets and can significantly alter its potency and selectivity.

N-arylation, the attachment of an aromatic ring to the carboxamide nitrogen, has been extensively studied. The presence of an N-phenethyl carboxamide has been shown to significantly enhance antiproliferative activity. nih.govmdpi.com Further substitution on this N-phenethyl ring, such as with a morpholinyl group at the para position, can lead to even greater increases in activity. nih.govmdpi.com The electronic properties of substituents on the N-phenyl ring are also crucial, with the +M effect (mesomeric effect) and the presence of hydrophobic groups potentiating anticancer and NF-κB inhibitory activity, respectively. nih.gov

N-alkylation, the introduction of an alkyl group, has also yielded promising results. For example, N-alkylation to introduce an N-(3-(piperidin-1-yl)propyl) substituent has led to the development of potent and selective ligands for sigma receptors. nih.gov The combination of both N-arylation and N-alkylation on the same molecule has been successfully employed to create these selective ligands. nih.gov

Table 2: Effects of N-Alkylation and N-Arylation on Biological Activity

| Modification Type | Substituent | Resulting Activity |

|---|---|---|

| N-Arylation | N-phenethyl | Significantly enhanced antiproliferative activity nih.govmdpi.com |

| N-Arylation | N-phenethyl with p-morpholinyl | Further enhanced antiproliferative activity nih.govmdpi.com |

| N-Arylation | +M effect on N-phenyl ring | Potentiated anticancer activity nih.gov |

| N-Arylation | Hydrophobic groups on N-phenyl ring | Potentiated NF-κB inhibitory activity nih.gov |

| N-Alkylation | N-(3-(piperidin-1-yl)propyl) | High affinity for sigma-1 receptor nih.gov |

Significance of the 3-Methyl Group and Other C3 Substitutions (e.g., morpholinomethyl)

The substituent at the C3 position of the benzofuran ring is a critical determinant of the biological activity of these compounds. While the parent structure features a methyl group, investigations into other substitutions at this position have revealed opportunities to significantly enhance potency and modulate the pharmacological profile.

The 3-methyl group itself is an important feature in many active derivatives. However, replacing it with other functionalities has led to notable improvements in anticancer activity. One particularly effective modification is the introduction of a morpholinomethyl group at the C3 position. Studies have shown that substituting the benzofuran ring with a methyl morpholino group can boost cytotoxic activity against lung carcinoma cells. nih.gov

The synthesis of various analogs has allowed for a direct comparison between the 3-methyl and 3-(morpholinomethyl) derivatives. For instance, in a series of compounds tested against non-small cell lung carcinoma cell lines, the 3-(morpholinomethyl)benzofurans demonstrated a narrower range of activity but included some of the most potent compounds. nih.govnih.gov This highlights that while the 3-methyl group provides a solid baseline of activity, the introduction of a larger, more functionalized group like morpholinomethyl can lead to more potent interactions with the biological target.

Table 3: Comparison of C3 Substitutions on Anticancer Activity against A549 Lung Carcinoma Cells

| C3 Substituent | Observed IC50 Range (µM) | Key Finding |

|---|---|---|

| 3-Methyl | 1.48 - 47.02 | Generally active, with one derivative showing high potency (1.48 µM) nih.govnih.gov |

| 3-(Morpholinomethyl) | 1.5 - 18.89 | Narrower activity range, but boosts cytotoxic activity nih.gov |

Role of Heterocyclic Substitutions for Bioactivity

The incorporation of various heterocyclic rings into the this compound scaffold has emerged as a powerful strategy for enhancing bioactivity. nih.gov These heterocyclic moieties can introduce new interaction points with biological targets, improve physicochemical properties, and ultimately lead to more potent and selective compounds.

SAR studies have consistently shown that substitutions at the C-2 position of the benzofuran ring are crucial for cytotoxic activity. mdpi.com Introducing heterocyclic rings at this position has been a particularly successful approach. For example, the condensation of 3-methyl-2-benzofuran carbohydrazide (B1668358) with various substituted benzaldehydes has yielded a range of derivatives with potential anticancer activity. nih.gov

Furthermore, the hybridization of the benzofuran core with other bioactive heterocyclic systems like triazole, piperazine, and imidazole (B134444) has resulted in potent cytotoxic agents. mdpi.com This "pharmacophore hybridization" approach leverages the synergistic effects of combining two or more bioactive groups to achieve enhanced biological activity. researchgate.net For instance, the presence of a pyrazole (B372694) moiety alongside the benzofuran ring has been shown to impart high antifungal and antibacterial activities. These findings underscore the significant role that heterocyclic substitutions play in the development of novel and effective benzofuran-based therapeutic agents.

Investigation of Electronic and Steric Factors Governing Biological Response

The biological response of this compound derivatives is intricately governed by a combination of electronic and steric factors. These properties, dictated by the various substituents on the molecular scaffold, determine how the molecule interacts with its biological target at the molecular level.

Electronic Factors: The electron-donating or electron-withdrawing nature of substituents significantly influences the reactivity and binding affinity of the molecule. Activating groups, which donate electron density to the benzene ring, can increase the rate of reaction with electrophiles by stabilizing the intermediate carbocation. libretexts.org For example, the electron-donating nature of halogens is considered beneficial for the cytotoxic properties of benzofurans. nih.gov Conversely, deactivating groups withdraw electron density, which can slow down reactions. libretexts.org The mesomeric (+M) effect of substituents on the N-phenyl ring has been specifically shown to potentiate anticancer activity. nih.gov

Identification of Key Pharmacophoric Elements for Target Interactions

The identification of key pharmacophoric elements is crucial for understanding how this compound derivatives interact with their biological targets and for designing new, more potent compounds. A pharmacophore is the specific three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. nih.gov

For this class of compounds, several key pharmacophoric features have been identified through extensive SAR studies:

Hydrogen Bond Acceptors and Donors: The presence of hydrogen bond acceptors and donors is critical for anchoring the molecule within the binding site of its target. nih.gov For example, a hydroxyl group at the C7 position can act as a hydrogen bond donor, enhancing interactions. mdpi.com The oxygen atom in the benzofuran ring and the carbonyl oxygen of the carboxamide group are also key hydrogen bond acceptors. nih.gov

Aromatic Rings: The benzofuran ring system itself, as well as any aryl substituents, provide crucial aromatic interactions, often through pi-pi stacking with aromatic amino acid residues in the target protein. nih.gov

Hydrophobic Groups: Hydrophobic substituents, such as methyl groups and halogens, contribute to binding by interacting with hydrophobic pockets in the target protein. nih.govnih.gov

Conformational Rigidity: The C-2 substituent plays a role in maintaining a specific cis-conformation, which appears to be important for biological activity. mdpi.com

These pharmacophoric elements collectively define the molecular features required for effective binding and biological response.

Computational Chemistry and in Silico Investigations of 3 Methylbenzofuran 2 Carboxamide

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. This method is crucial for identifying potential biological targets and understanding the structural basis of a ligand's activity. While specific docking studies on 3-Methylbenzofuran-2-carboxamide are not extensively published, research on closely related benzofuran (B130515) carboxamide derivatives provides significant insights into potential interactions.

For instance, studies on benzofuran derivatives have identified several potential protein targets. Molecular docking of 2-phenyl-benzofuran-3-carboxamide derivatives has shown potent inhibitory activity against Sortase A (SrtA) from Staphylococcus aureus, a key enzyme for bacterial virulence. nih.gov The docking models revealed that the benzofuran core fits into the binding pocket, forming critical hydrogen bond interactions with active site residues such as Cys184, Trp194, and Arg197. nih.gov

Similarly, derivatives of 3-(piperazinylmethyl)benzofuran have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle. tandfonline.com Docking simulations indicated that these compounds act as Type II inhibitors, binding to the inactive DFG-out conformation of the kinase. tandfonline.com This binding mode is stabilized by hydrogen bonds with the backbone NH of Leu83 in the hinge region and the carboxylate side chain of Glu51 on the αC helix. tandfonline.com These examples suggest that the this compound scaffold could be effectively modeled against various protein targets to predict binding affinity and mode of action.

Table 1: Molecular Docking Targets and Interactions for Benzofuran Scaffolds

| Potential Protein Target | Associated Disease/Function | Key Interacting Residues for Benzofuran Analogs | Reference |

|---|---|---|---|

| Sortase A (SrtA) | Bacterial Virulence | Cys184, Trp194, Arg197 | nih.gov |

| Cyclin-Dependent Kinase 2 (CDK2) | Cell Cycle Regulation, Cancer | Leu83, Glu51, Asp145 | tandfonline.com |

| FtsZ Protein | Bacterial Cell Division | General pharmacophore properties identified | nih.gov |

| PTP-MEG2 | Protein Tyrosine Phosphatase | Ser516, Ala517, Gln559 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in predicting the activity of novel compounds and optimizing lead structures. For a series of benzofuran derivatives, a QSAR model would relate physicochemical descriptors to their observed biological effects. researchgate.net

The development of a QSAR model involves calculating a wide range of molecular descriptors for each compound in a dataset. These descriptors can include:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Describing atomic connectivity.

Geometric descriptors: Surface area (S) and volume (V). researchgate.net

Physicochemical descriptors: Such as the octanol-water partition coefficient (log P). researchgate.net

Quantum-chemical descriptors: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to molecular reactivity. researchgate.net

Once calculated, these descriptors are used to build a statistical model, often using techniques like Multiple Linear Regression (MLR), that can predict the activity of compounds based on their structural features alone.

Three-dimensional QSAR (3D-QSAR) methods extend classical QSAR by considering the three-dimensional properties of molecules. slideshare.net Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for understanding how the 3D shape and electronic properties of a ligand influence its biological activity. unicamp.br

The general workflow for a 3D-QSAR study involves:

Alignment: A set of active molecules are structurally aligned based on a common scaffold or a pharmacophore model.

Field Calculation: The aligned molecules are placed in a 3D grid. For each molecule, steric and electrostatic interaction fields are calculated at each grid point using a probe atom. unicamp.br CoMSIA expands on this by also calculating hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. unicamp.br

Statistical Analysis: Partial Least Squares (PLS) regression is used to correlate the variations in the field values with the variations in biological activity.

The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely increase or decrease activity. For example, a green contour in a CoMFA steric map indicates a region where adding bulk is favorable for activity, while a yellow contour indicates regions where bulk is unfavorable. unicamp.br

Studies on benzamide-type antibacterial inhibitors have successfully employed these methods. A 3D-QSAR study on inhibitors of the FtsZ protein yielded robust models with high predictive capabilities, as indicated by their statistical parameters. nih.gov The CoMFA model showed a predictive r² (r²_pred) of 0.974, and the CoMSIA model had an r²_pred of 0.980, demonstrating a strong correlation between the 3D properties of the compounds and their inhibitory activity. nih.gov Such models provide a rational guide for designing new, more potent derivatives based on the this compound scaffold. nih.gov

Table 2: Example Statistical Validation of 3D-QSAR Models for Heterocyclic Inhibitors

| Model | Target | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation) | Reference |

|---|---|---|---|---|---|

| CoMFA | FtsZ Protein (antibacterial) | Not Reported | Not Reported | 0.974 | nih.gov |

| CoMSIA | FtsZ Protein (antibacterial) | Not Reported | Not Reported | 0.980 | nih.gov |

| CoMFA | Thieno-pyrimidine (anticancer) | 0.818 | 0.917 | Not Reported | mdpi.com |

| CoMSIA | Thieno-pyrimidine (anticancer) | 0.801 | 0.897 | Not Reported | mdpi.com |

q² and r² are key statistical metrics for the internal predictivity and robustness of a QSAR model, while r²_pred assesses its ability to predict the activity of new compounds.

In Silico Prediction of Drug-Likeness and Pharmacokinetic Parameters (e.g., ADMET prediction)

Before committing to expensive synthesis and laboratory testing, computational methods can predict a compound's potential to be a successful drug. This involves evaluating its drug-likeness and its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. nih.gov Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which checks for properties common in orally active drugs.

ADMET prediction is a critical step in early-stage drug discovery. researchgate.net Various computational tools and web servers, such as SwissADME and ProTOX II, are used to estimate these properties based on a molecule's structure. nih.govmdpi.com For a compound like this compound, these predictions would provide insights into:

Absorption: How well the compound is absorbed from the gut into the bloodstream, including its solubility and gastrointestinal absorption potential. nih.govmdpi.com

Distribution: How the compound spreads through the body, including its ability to cross the blood-brain barrier and its tendency to bind to plasma proteins. mdpi.com

Metabolism: Its likely metabolic pathways and potential interactions with cytochrome P450 enzymes.

Excretion: The predicted route of elimination from the body.

Toxicity: Predictions of potential toxicities, such as hepatotoxicity, carcinogenicity, or genotoxicity. mdpi.com

In silico ADMET studies on similar heterocyclic compounds have validated their potential for oral bioavailability. nih.gov These predictions help to flag potential liabilities early, allowing for structural modifications to improve the pharmacokinetic profile before synthesis. researchgate.net

Table 3: Key In Silico ADMET Parameters for Drug Discovery

| Parameter | Significance | Favorable Prediction Example |

|---|---|---|

| Gastrointestinal (GI) Absorption | Predicts oral bioavailability. | High |

| Blood-Brain Barrier (BBB) Permeation | Indicates potential for CNS activity or side effects. | No/Low |

| CYP450 Inhibition | Flags potential for drug-drug interactions. | No inhibition of major isoforms |

| Aqueous Solubility | Affects absorption and formulation. | Good to moderate |

| Plasma Protein Binding | Affects the free concentration of the drug available to act on the target. | Moderate (not too high or low) |

| Ames Test | Predicts mutagenic potential. | Negative |

Elucidation of Binding Interactions and Signaling Pathways through Computational Methods

Computational methods are pivotal in moving from a simple ligand-target binding prediction to a deeper understanding of the molecular mechanism of action and its impact on cellular signaling. By analyzing the results of molecular docking and molecular dynamics simulations, researchers can generate hypotheses about how a compound like this compound might influence biological pathways.

For example, the docking of benzofuran derivatives into CDK2 not only identified a binding site but also revealed a specific interaction with the 'DFG-out' conformation. tandfonline.com This detail is crucial because it suggests the compound acts as a Type II inhibitor, a class of inhibitors that often exhibit greater selectivity than those binding to the active ATP pocket. This information provides a clear hypothesis about the mechanism of cell cycle inhibition.

Furthermore, studies on derivatives of 3-methylbenzofuran-2-carbohydrazide, a compound synthesized from the same precursor as the title compound, have shown effects on the cell cycle of non-small cell lung cancer cells. nih.gov Specifically, these compounds caused an arrest in the G2/M phase and an increase in the sub-G1 cell population, which is indicative of apoptosis. nih.gov While these are experimental results, they point to specific signaling pathways (e.g., those controlling the G2/M checkpoint) that can be investigated using computational pathway analysis tools to identify the precise molecular targets responsible for these effects.

Computational methods can also map out pharmacophore features—the essential 3D arrangement of functional groups required for activity. A pharmacophore model for PTP-MEG2 inhibitors derived from dibenzofuran (B1670420) derivatives identified one aromatic ring feature, three hydrophobic features, and two hydrogen bond acceptor features as critical for binding to key residues like Ser516 and Gln559. nih.gov This level of detail allows for a precise understanding of the binding interactions and guides the design of new molecules with enhanced potency and selectivity. nih.gov

Patent Literature Analysis Research Applications and Innovation

Patents Covering Novel Synthetic Routes for Benzofuran-2-carboxamide Derivatives

The efficient and modular synthesis of complex molecules is a cornerstone of medicinal chemistry, and patent literature frequently highlights innovations in this area. For benzofuran-2-carboxamide derivatives, recent intellectual property filings and research articles describe advanced synthetic strategies that move beyond classical methods.

A notable approach involves a highly modular synthetic route that utilizes 8-aminoquinoline directed C–H arylation in combination with transamidation chemistry. This method allows for the efficient installation of a diverse range of aryl and heteroaryl substituents at the C3 position of the benzofuran (B130515) scaffold. The process begins with a commercially available precursor like benzofuran-2-carboxylic acid, which is first coupled with an 8-aminoquinoline auxiliary. This is followed by a palladium-catalyzed C–H arylation step to introduce the desired substituent. Finally, a one-pot, two-step transamidation procedure cleaves the directing group and allows for further diversification of the carboxamide moiety. This strategy is particularly attractive for generating large, structurally diverse libraries of benzofuran derivatives for high-throughput screening campaigns.

Another innovative patented method describes a tandem cyclization reaction. This strategy provides an efficient pathway to synthesize complex aminobenzofuran derivatives, demonstrating the ongoing effort to create novel and efficient routes to this valuable chemical scaffold. These patented synthetic innovations are crucial as they reduce the cost and complexity of production, making these compounds more accessible for further research and development. An example of a patented process for a related structure includes the synthesis of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid, a key intermediate for the drug Fruquintinib, highlighting the commercial importance of efficient synthetic routes for this class of compounds.

Intellectual Property Related to General Biological Applications as Research Tools or Scaffolds

The benzofuran ring system is widely recognized in patent literature as a "privileged scaffold" due to its presence in numerous natural products and clinically approved drugs. This has led to extensive patenting of benzofuran-2-carboxamide derivatives for a vast range of biological applications, establishing them as versatile research tools and foundational structures for drug discovery.

Patent reviews covering the last two decades consistently highlight the broad spectrum of activities associated with the benzofuran nucleus. google.comgoogle.comgoogleapis.comnih.govtechnologypublisher.comresearchgate.net Intellectual property in this area covers applications including:

Antimicrobial and Antifungal Agents: Numerous patents describe benzofuran derivatives with potent activity against various strains of bacteria and fungi.

Antitumor and Anticancer Agents: The scaffold is a common feature in patented compounds designed to inhibit cancer cell proliferation and induce apoptosis.

Anti-inflammatory Agents: The anti-inflammatory potential of these compounds is another heavily patented area of research.

Antioxidant and Neuroprotective Agents: Patents have been filed for benzofuran-2-carboxamides that show promise in combating oxidative stress and protecting against neuronal damage.

Other Therapeutic Areas: The patented applications extend to antidiabetic, anti-Alzheimer, vasorelaxant, and enzyme inhibitory activities. google.comresearchgate.net

This extensive patenting of diverse biological activities underscores the value of the benzofuran-2-carboxamide scaffold as a versatile starting point for medicinal chemists. The core structure provides a robust framework that can be systematically modified to optimize activity against a wide variety of biological targets.

Patents on Compounds with Specific Biological Target Modulation (e.g., CFTR activity modulation, Antiviral agents)

Beyond general biological screening, patent literature reveals focused efforts to design benzofuran-2-carboxamide derivatives that modulate specific, high-value biological targets.

Antiviral Agents: The development of novel antiviral agents is a significant area of patent activity for benzofuran derivatives. Patents and patent reviews describe compounds with inhibitory activity against a range of viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). googleapis.comtechnologypublisher.com For instance, some patented benzofuran derivatives have demonstrated potent HIV-RT (Reverse Transcriptase) inhibitory activity. googleapis.comtechnologypublisher.com A specific patent, WO2013033899A1, explicitly covers substituted benzofuran compounds for the treatment of viral diseases, particularly as direct inhibitors of HCV proteins like the NS5B polymerase. nih.gov This highlights a strategic focus on developing direct-acting antiviral agents based on this scaffold.

CFTR Activity Modulation: Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators are a critical class of drugs for the treatment of cystic fibrosis. While the most prominent approved CFTR modulators like Ivacaftor and Tezacaftor are based on other heterocyclic systems (e.g., quinolones, indoles), the benzofuran scaffold has also been explored in this space. One patent application (EP 3 970 718 A1) discloses a compound, Posenacaftor, which is a benzofuran derivative investigated as a CFTR modulator. googleapis.com Specifically, its structure is 8-methyl-2-(3-methyl-1-benzofuran-2-yl)-5-[(1R)-1-(oxan-4-yl)ethoxy]quinoline-4-carboxylic acid. Although this compound is a carboxylic acid and not a carboxamide, its patenting demonstrates that the 3-methylbenzofuran moiety is considered a viable component in the design of molecules targeting CFTR. The existence of such intellectual property, even if not for a direct carboxamide, indicates that the scaffold is of interest to researchers in the field of cystic fibrosis.

Role of Patent Information in Guiding Future Research Directions

Patent literature serves as more than just a record of protected inventions; it is a vital resource that actively guides future research and development. For the 3-Methylbenzofuran-2-carboxamide family, analyzing patent trends provides invaluable insights for medicinal chemists and pharmacologists.

Identifying Promising Research Avenues: The sheer volume and breadth of patents related to the biological activities of benzofurans signal the scaffold's therapeutic potential. google.comresearchgate.net The consistent patenting of this class of compounds for applications in oncology, infectious diseases, and neurodegenerative disorders indicates that these remain fertile areas for further investigation.

Highlighting Unexplored Potential: By mapping the existing intellectual property, researchers can also identify areas that are less saturated. For example, while there is extensive patenting around the antiviral and anticancer properties of benzofurans, the exploration of their use as CFTR modulators appears less developed, suggesting a potential opportunity for innovation. googleapis.com Patents on novel synthetic routes also open the door to creating previously inaccessible analogs, enabling the exploration of new chemical space and biological targets. In essence, the patent landscape provides a roadmap of what has been accomplished and, more importantly, where the opportunities for future discovery lie.

Table of Patented Technologies for Benzofuran Derivatives

| Patent/Application ID | Technology Covered | Brief Description |

|---|---|---|

| WO2013033899A1 | Antiviral Agents | Discloses substituted benzofuran compounds and their use in treating viral diseases, particularly as inhibitors of the HCV NS5B polymerase. nih.gov |

| EP 3 970 718 A1 | CFTR Modulators | Describes the use of CFTR modulators for various diseases and includes Posenacaftor, a 3-methylbenzofuran derivative. googleapis.com |

| US20180002305A1 | Synthetic Routes | Details processes for preparing benzofuran-2-carboxamide derivatives, including intermediates for drugs like vilazodone. |

| CN112724110A / WO2007066181A2 | Synthetic Routes | Describe synthetic methods for benzofuran carboxylic acid derivatives that are key intermediates for the anticancer drug Fruquintinib. |

Future Research Perspectives on 3 Methylbenzofuran 2 Carboxamide

Exploration of Undiscovered Bioactive Mechanisms

While current research has identified mechanisms such as VEGFR-2 inhibition and the induction of apoptosis in cancer cell lines for some derivatives, the full spectrum of their biological interactions remains largely unexplored. researchgate.nettandfonline.comresearchgate.net Future investigations should aim to uncover novel mechanisms of action. For instance, the high affinity of certain N,N-disubstituted derivatives for sigma-1 receptors suggests potential applications in neurodegenerative diseases or psychiatric disorders, a therapeutic area distinct from the well-documented anticancer effects. nih.gov Research could focus on identifying downstream signaling pathways affected by these compounds. Techniques such as phosphoproteomics or kinome profiling could reveal unexpected enzymatic targets. Furthermore, given the structural similarities to other biologically active heterocycles, studies could investigate potential effects on G-protein coupled receptors (GPCRs), ion channels, or epigenetic modulators. Unraveling these undiscovered pathways could significantly broaden the therapeutic applications of this chemical class.

Diversification of Chemical Space through Novel Substitutions

The biological activity of 3-methylbenzofuran-2-carboxamide derivatives is highly dependent on the nature and position of substituents on both the benzofuran (B130515) ring system and the carboxamide nitrogen. researchgate.nettandfonline.com Systematic exploration of this chemical space is a key avenue for future research. Past efforts have successfully introduced aryl sulfonamide piperazines, aryl hydrazides, and various N-phenyl groups, leading to potent anticancer agents. researchgate.netresearchgate.net

Future synthetic strategies could involve:

Bioisosteric Replacement: Replacing key functional groups with bioisosteres to improve potency, selectivity, or pharmacokinetic properties. For example, the carboxamide linker could be replaced with other hydrogen-bonding groups like sulfonamides or reversed amides.

Introduction of Fluorine: Selective fluorination of the benzofuran ring or aryl substituents can modulate metabolic stability, binding affinity, and membrane permeability.

Scaffold Hopping and Hybridization: Creating hybrid molecules by combining the this compound core with other known pharmacophores. For example, conjugating it with fragments known to inhibit other cancer-related targets like histone deacetylases (HDACs) or heat shock proteins (HSPs) could lead to dual-action agents.

The following table summarizes the activity of selected derivatives, illustrating how modifications influence biological outcomes.

| Compound ID | Substitutions | Target Cell Line | Activity (IC₅₀) | Reference |

| 10d | Amide derivative with an aryl hydrazide | MCF7 (Breast Cancer) | 2.07 µM | researchgate.net |

| 12b | Amide derivative with an aryl sulfonamide piperazine | A549 (Lung Cancer) | 0.858 µM | researchgate.net |

| 4b | 1-Acylatedthiosemicarbazide derivative | A549 (Lung Cancer) | 3.69 µM | researchgate.net |

| 16a | 3-(Morpholinomethyl)benzofuran derivative | NCI-H23 (Lung Cancer) | 0.49 µM | nih.gov |

| KSCM-5 | N-phenyl-N-(3-(piperidin-1-yl)propyl) derivative | Sigma-1 Receptor | 7.8 nM (Kᵢ) | nih.gov |

This table is for illustrative purposes and represents a selection of findings.

Development of Targeted Chemical Probes

High-quality chemical probes are essential tools for dissecting biological pathways and validating drug targets. An ideal probe is potent, selective, and cell-permeable, and is often accompanied by a structurally similar but inactive control compound. probes-drugs.org Potent and selective this compound derivatives, such as those targeting VEGFR-2 or the sigma-1 receptor, represent excellent starting points for the development of such probes. nih.govtandfonline.com

Future work in this area should focus on:

Affinity Tagging: Synthesizing derivatives that incorporate clickable tags (e.g., alkynes or azides) or photo-affinity labels. These modified compounds would allow for the covalent labeling and subsequent identification of their direct binding partners within the cell using techniques like mass spectrometry-based proteomics.

Fluorescent Labeling: Attaching fluorophores to create probes for use in cellular imaging techniques, such as fluorescence microscopy or flow cytometry. This would enable the visualization of the compound's subcellular localization and its interaction with target proteins in living cells.

Selectivity Profiling: Rigorously screening the most promising compounds against a broad panel of kinases and receptors to confirm their selectivity and characterize any off-target effects, a critical step in validating a chemical probe. probes-drugs.org

Integration of Omics Data with Compound Activity for Systems-Level Understanding

To move beyond a single-target view and understand the global cellular response to this compound derivatives, future research can integrate compound activity data with multi-omics datasets. Methodologies like MOFA (Multi-Omics Factor Analysis) allow for the unsupervised integration of transcriptomics, proteomics, and metabolomics to identify key biological drivers of a phenotype. researchgate.netnih.gov

This approach could be applied by:

Treating cancer cell lines with active and inactive derivatives of this compound.

Generating comprehensive omics data (e.g., RNA-seq for transcriptomics, mass spectrometry for proteomics and metabolomics) from these treated cells.

Using computational integration methods to identify the molecular pathways and networks that are most significantly perturbed by the active compounds. nih.gov

This systems-level perspective could reveal unexpected mechanisms of action, identify biomarkers for compound sensitivity, and uncover synergistic relationships with other drugs. For example, if omics data reveals that a compound strongly modulates metabolic pathways, it might suggest combination therapies with drugs that target cellular metabolism. researchgate.net

Refinement of Predictive Computational Models for Design and Screening

Computational methods are already being used to support the development of this compound derivatives. researchgate.net In-silico studies involving molecular docking have been used to predict the binding interactions of these compounds with target proteins like VEGFR-2. researchgate.net Furthermore, webservers like SwissADME and ProTox-II have been employed to predict drug-likeness and potential toxicity. researchgate.netresearchgate.net

Future efforts should focus on refining these models to enhance their predictive power:

Structure-Based Design: As more crystal structures of derivatives bound to their targets become available, these can be used to refine docking protocols and develop more accurate scoring functions. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models based on the growing library of synthesized compounds and their measured biological activities. These models can guide the design of new derivatives by predicting their potency before synthesis.

Machine Learning and AI: Employing advanced machine learning algorithms to analyze complex datasets that integrate chemical structure with multi-omics activity data. These models could identify subtle but critical structural features required for activity and predict the biological effects of novel, unsynthesized compounds, thereby accelerating the discovery cycle.

By systematically pursuing these future research directions, the scientific community can fully elucidate the therapeutic potential of the this compound scaffold, paving the way for the development of novel therapeutics and powerful biological tools.

Q & A

Q. What are the established synthetic routes for 3-Methylbenzofuran-2-carboxamide, and what are the critical reaction parameters?

The synthesis typically involves multi-step reactions, starting with the formation of the benzofuran core followed by functionalization. Key steps include condensation of o-hydroxyacetophenone derivatives with methyl-bearing precursors (e.g., chloroacetone) and subsequent carboxamide coupling using reagents like DCC/DMAP . Critical parameters include solvent choice (e.g., DMF or acetonitrile), temperature control (reflux conditions), and catalyst optimization to improve yield and purity .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Core characterization relies on:

Q. What are the key structural features influencing the compound’s reactivity?

The methyl group at position 3 enhances steric effects, modulating electrophilic substitution patterns on the benzofuran ring. The carboxamide group enables hydrogen bonding, critical for interactions with biological targets . Reactivity trends align with related benzofuran carboxamides, where electron-withdrawing substituents reduce nucleophilic attack at the carbonyl .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for anticancer activity?

SAR strategies involve systematic substitution at the benzofuran ring and carboxamide side chain. For example:

- Methoxy vs. chloro substituents : Methoxy groups improve solubility but may reduce membrane permeability .

- Methyl positioning : The 3-methyl group enhances metabolic stability compared to 2-methyl analogs . Bioactivity is validated via in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and computational docking to predict target binding .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay conditions (e.g., cell line variability) or impurity profiles. Mitigation strategies include:

- Orthogonal assays : Cross-validate using apoptosis markers (Annexin V) alongside cytotoxicity screens .

- HPLC purification : Ensure ≥95% purity to exclude confounding effects from synthetic byproducts .

- Dose-response studies : Confirm activity across multiple concentrations to rule out false positives .

Q. What computational tools are effective for predicting the pharmacokinetics of this compound?

Use PubChem-derived descriptors (logP, polar surface area) to estimate absorption and blood-brain barrier penetration . Molecular dynamics simulations (e.g., GROMACS) model binding to cytochrome P450 enzymes, predicting metabolic stability . Validate predictions with in vivo PK studies in rodent models .

Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?

Key optimizations include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >80% yield .

- Solvent-free conditions : Minimize purification steps for carboxamide coupling .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in benzofuran ring formation .

Q. What advanced analytical techniques are used to detect trace impurities in synthesized batches?

- LC-QTOF-MS : Identifies low-abundance byproducts (detection limit ~0.1%) .

- X-ray crystallography : Resolves structural ambiguities in the crystalline form, critical for patent applications .

- 2D-NMR (COSY, HSQC) : Maps proton-carbon correlations to confirm substitution patterns .

Methodological Tables

Q. Table 1. Comparison of Substituent Effects on Bioactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.